4'-Bromo-4-chlorobutyrophenone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

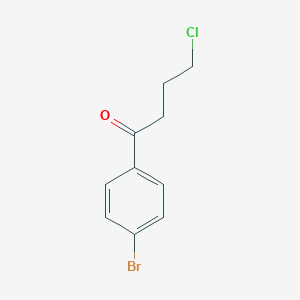

2D Structure

3D Structure

Properties

IUPAC Name |

1-(4-bromophenyl)-4-chlorobutan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrClO/c11-9-5-3-8(4-6-9)10(13)2-1-7-12/h3-6H,1-2,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJKPUMBLABGUCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CCCCl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00196558 | |

| Record name | 4'-Bromo-4-chlorobutyrophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00196558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4559-96-0 | |

| Record name | 1-(4-Bromophenyl)-4-chloro-1-butanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4559-96-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4'-Bromo-4-chlorobutyrophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004559960 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4'-Bromo-4-chlorobutyrophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00196558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-bromo-4-chlorobutyrophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.665 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4'-BROMO-4-CHLOROBUTYROPHENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6D2RTW7CSC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

4'-Bromo-4-chlorobutyrophenone chemical properties and structure

An In-Depth Technical Guide to 4'-Bromo-4-chlorobutyrophenone: Properties, Synthesis, and Applications

Introduction

This compound is a key chemical intermediate belonging to the class of halogenated aromatic ketones. Its bifunctional nature, featuring reactive sites on both the aliphatic chain (a primary alkyl chloride) and the aromatic ring (a bromo-substituted ketone), makes it a versatile precursor in organic synthesis. This guide provides a comprehensive overview of its chemical properties, molecular structure, a detailed synthesis protocol, and its critical applications, particularly in the development of pharmaceutical agents. For researchers and professionals in drug discovery, understanding the nuances of this compound is essential for leveraging its synthetic potential.

Chemical Identity and Physicochemical Properties

This compound is identified by several key parameters that are crucial for its handling, characterization, and use in synthetic chemistry. These properties are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 4559-96-0 | [1][2][3] |

| IUPAC Name | 1-(4-bromophenyl)-4-chlorobutan-1-one | [1][4][5] |

| Molecular Formula | C₁₀H₁₀BrClO | [1][2][3] |

| Molecular Weight | 261.54 g/mol | [1][4] |

| Appearance | White to cream or pale grey crystals/powder | [3] |

| Melting Point | 35°C to 38°C | [1][6][7] |

| Boiling Point | 150-157°C (at 6.5 Torr) | [7][8] |

| Solubility | Insoluble in water | [1][6][7] |

| Flash Point | >110°C (>230°F) | [1][6][7] |

| SMILES | ClCCCC(=O)C1=CC=C(Br)C=C1 | [1][3][4] |

| InChI Key | WJKPUMBLABGUCQ-UHFFFAOYSA-N | [1][3][9] |

Molecular Structure and Spectroscopic Profile

The structure of this compound consists of a butyrophenone core. A bromine atom is substituted at the para-position (position 4') of the phenyl ring, which deactivates the ring towards further electrophilic substitution and provides a site for cross-coupling reactions. The butyryl side chain is terminated with a chlorine atom at the 4-position (γ-position), which serves as a good leaving group for nucleophilic substitution reactions.

Expected Spectroscopic Highlights:

-

¹H NMR: The proton nuclear magnetic resonance spectrum would show characteristic signals for the aromatic protons, which would appear as a complex AA'BB' system in the downfield region (approx. 7.5-7.9 ppm).[10] The aliphatic protons of the chlorobutyl chain would appear as two triplets and a quintet in the upfield region (approx. 2.2-3.8 ppm).

-

¹³C NMR: The carbon spectrum would display a signal for the carbonyl carbon around 195-200 ppm, distinct signals for the aromatic carbons (four in total due to symmetry), and three signals for the aliphatic carbons.

-

Infrared (IR) Spectroscopy: A strong absorption band characteristic of the carbonyl (C=O) stretch would be prominent around 1680-1700 cm⁻¹.[4] Aromatic C-H and C=C stretching vibrations would also be visible.

-

Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for a molecule containing one bromine atom (¹⁹Br/⁸¹Br in ~1:1 ratio) and one chlorine atom (³⁵Cl/³⁷Cl in ~3:1 ratio), which is invaluable for structural confirmation.[4]

Synthesis Protocol via Friedel-Crafts Acylation

The most direct and industrially relevant synthesis of this compound is the Friedel-Crafts acylation of bromobenzene with 4-chlorobutyryl chloride.

Expertise & Causality:

This electrophilic aromatic substitution reaction requires a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), to activate the acyl chloride. The catalyst coordinates to the chlorine atom of the acyl chloride, generating a highly electrophilic acylium ion (or a polarized complex) that is then attacked by the electron-rich bromobenzene ring. The reaction is directed primarily to the para position due to the steric hindrance at the ortho positions from the bromine atom. Anhydrous conditions are absolutely critical; any moisture will react with and deactivate the AlCl₃ catalyst, halting the reaction.

Synthesis Workflow Diagram

Caption: Friedel-Crafts Acylation workflow for synthesizing this compound.

Step-by-Step Experimental Protocol

-

Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet/outlet connected to a gas bubbler to ensure an inert, anhydrous atmosphere.

-

Reagent Charging: Charge the flask with anhydrous aluminum chloride (AlCl₃, 1.1 eq.) and an anhydrous solvent such as dichloromethane (DCM) or carbon disulfide. Begin stirring to form a suspension.

-

Reactant Addition: Add bromobenzene (1.5-2.0 eq.) to the flask. In a separate, dry dropping funnel, place 4-chlorobutyryl chloride (1.0 eq.).

-

Reaction Execution: Cool the reaction flask to 0-5°C using an ice bath. Add the 4-chlorobutyryl chloride dropwise from the funnel to the stirred suspension over 30-60 minutes, ensuring the internal temperature does not exceed 10°C. After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours or until the reaction is complete (monitored by TLC).

-

Reaction Quenching (Self-Validation Step 1): Slowly and carefully pour the reaction mixture onto crushed ice containing concentrated hydrochloric acid. This hydrolyzes the aluminum chloride complex and separates it into the aqueous layer. Perform this step in a fume hood due to the evolution of HCl gas.

-

Work-up and Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM. Combine the organic extracts.

-

Washing: Wash the combined organic layers sequentially with 1M HCl, water, 5% sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification (Self-Validation Step 2): The crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol or a hexane/ethyl acetate mixture, to yield the final product as a crystalline solid.

-

Characterization: Confirm the identity and purity of the product using standard analytical techniques (¹H NMR, IR, MS, and melting point analysis). The obtained data should match the reference values.

Key Applications in Drug Development

This compound is a highly valued building block in the pharmaceutical industry, primarily for the synthesis of antipsychotic drugs.[1][6][8] Its structure serves as a scaffold for introducing the pharmacologically important diarylbutylpiperidine moiety.

Synthesis of Haloperidol Analogues: Haloperidol is a potent typical antipsychotic of the butyrophenone class.[11] The synthesis of haloperidol and its analogues often involves the N-alkylation of a substituted piperidine with a butyrophenone derivative.[12][13] In this context, the 4-chloro group on the butyryl chain of this compound acts as the electrophilic site for nucleophilic attack by the secondary amine of a piperidine ring. The 4'-bromo group can be retained or further modified, for example, via Suzuki or Buchwald-Hartwig cross-coupling reactions to introduce other aryl groups, allowing for the creation of diverse chemical libraries for structure-activity relationship (SAR) studies.[11] The use of halogenated precursors like this is a cornerstone of modern medicinal chemistry for producing a wide array of therapeutic agents.[14]

Safety, Handling, and Storage

Hazard Identification: According to the Globally Harmonized System (GHS), this compound is classified as an irritant.[4]

Safe Handling Protocols:

-

Use only in a well-ventilated area, preferably within a chemical fume hood.[15][16]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[15][17]

-

Avoid breathing dust, fumes, or vapors.[15]

-

Wash hands thoroughly after handling.[15]

-

In case of contact with skin or eyes, rinse immediately and copiously with water and seek medical advice.[15]

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][6]

-

Recommended storage temperature is between 2°C and 8°C.[6][8]

-

Keep away from moisture and strong oxidizing agents.

References

- 1. This compound, 98% | Fisher Scientific [fishersci.ca]

- 2. chemwhat.com [chemwhat.com]

- 3. This compound, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. This compound | C10H10BrClO | CID 78317 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pschemicals.com [pschemicals.com]

- 6. fishersci.fi [fishersci.fi]

- 7. chembk.com [chembk.com]

- 8. This compound | 4559-96-0 [chemicalbook.com]

- 9. This compound, 98% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 10. spcmc.ac.in [spcmc.ac.in]

- 11. Synthesis of new haloperidol analogues and characterization of their interactions with alpha-adrenoceptors in rat parotid slices and human platelet membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. CA1129424A - Synthesis of haloperidol - Google Patents [patents.google.com]

- 13. Single-step synthesis of [18F]haloperidol from the chloro-precursor and its applications in PET imaging of a cat's brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. synquestlabs.com [synquestlabs.com]

- 17. cdhfinechemical.com [cdhfinechemical.com]

4'-Bromo-4-chlorobutyrophenone CAS number 4559-96-0

An In-Depth Technical Guide to 4'-Bromo-4-chlorobutyrophenone (CAS: 4559-96-0)

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of this compound, a critical chemical intermediate for professionals in pharmaceutical research and development. We will explore its chemical properties, synthesis, applications, and safety protocols, offering field-proven insights into its practical use.

Core Compound Identity and Properties

This compound, with the CAS Number 4559-96-0, is a bifunctional molecule featuring a brominated phenyl ring and a chlorinated alkyl chain attached to a ketone.[1][2] This unique structure makes it a highly valuable precursor in the synthesis of more complex molecules, particularly within the butyrophenone class of pharmaceuticals.[3][4]

Physicochemical and Spectroscopic Data

A summary of the compound's key properties is presented below. This data is essential for designing reaction conditions, purification strategies, and analytical characterization.

| Property | Value | Source(s) |

| CAS Number | 4559-96-0 | [1][5] |

| Molecular Formula | C₁₀H₁₀BrClO | [1][3] |

| Molecular Weight | 261.54 g/mol | [1][5] |

| IUPAC Name | 1-(4-bromophenyl)-4-chlorobutan-1-one | [1][6] |

| Appearance | Cream-colored low melting powder or colorless to light yellow solid/liquid | [3][6] |

| Melting Point | 35.5-38 °C | [3][7] |

| Boiling Point | 150-157 °C (at 6.5 Torr) | [3][7] |

| Solubility | Insoluble in water | [4][7] |

| InChI Key | WJKPUMBLABGUCQ-UHFFFAOYSA-N | [1][6] |

Spectroscopic data, including ¹H NMR, ¹³C NMR, GC-MS, and IR spectra, are publicly available for reference in databases such as PubChem, providing a benchmark for compound verification.[1]

Synthesis Pathway: The Friedel-Crafts Acylation

The primary industrial and laboratory synthesis of this compound is achieved via the Friedel-Crafts acylation of bromobenzene.[8][9] This classic electrophilic aromatic substitution reaction involves reacting bromobenzene with 4-chlorobutyryl chloride in the presence of a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃).[8]

The causality behind this choice is the high efficiency of AlCl₃ in generating a highly reactive acylium ion from the 4-chlorobutyryl chloride.[9] This electrophile is then attacked by the electron-rich π-system of the bromobenzene ring. The bromine atom on the ring is an ortho-, para-director; however, the para-product is sterically favored and is the major isomer formed.[10]

Reaction Mechanism Workflow

Caption: Mechanism of Friedel-Crafts Acylation for synthesizing the target compound.

Protocol: Synthesis of this compound

This protocol is a self-validating system; progress can be monitored by Thin Layer Chromatography (TLC), and the final product identity is confirmed via spectroscopic methods against reference data.

-

Reactor Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb HCl gas), add anhydrous aluminum chloride (AlCl₃, 1.1 eq) and an anhydrous solvent such as dichloromethane (DCM). Cool the suspension to 0-5 °C in an ice bath.

-

Reagent Addition: Slowly add 4-chlorobutyryl chloride (1.0 eq) to the stirred suspension, maintaining the temperature below 10 °C.

-

Aromatic Substrate Addition: After the initial addition, add bromobenzene (1.0 eq) dropwise from the dropping funnel over 30-60 minutes. A vigorous evolution of HCl gas will be observed.

-

Reaction: Once the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction's completion using TLC.

-

Work-up: Carefully quench the reaction by slowly pouring the mixture over crushed ice containing concentrated HCl. This will decompose the aluminum chloride complex.

-

Extraction: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers.

-

Purification: Wash the combined organic layers with water, followed by a saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Isolation: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by recrystallization (e.g., from ethanol or a hexane/ethyl acetate mixture) to yield the final product.

Application in Medicinal Chemistry: A Butyrophenone Precursor

This compound is a key building block for synthesizing a variety of pharmaceutical compounds.[3][4] Its primary utility lies in the synthesis of butyrophenone antipsychotics and their analogues.[11] The butyrophenone scaffold is a pharmacophore found in drugs used to treat psychiatric disorders.

The compound serves as an electrophilic partner in alkylation reactions. The chlorine atom on the butyrophenone chain is a good leaving group, readily displaced by nucleophiles, such as the secondary amine of a piperidine ring. This reaction is fundamental to the synthesis of drugs like haloperidol and related structures.[12][13] Although the direct precursor for haloperidol is the fluoro-analogue, the bromo- version is crucial for creating derivatives for structure-activity relationship (SAR) studies, which aim to optimize drug efficacy and safety profiles.[11][13]

General Synthetic Workflow for Butyrophenone Analogs

Caption: Synthetic pathway from the title compound to a generic butyrophenone drug.

Safety, Handling, and Storage

Proper handling of this compound is critical to ensure laboratory safety. The compound is classified with specific hazards that require appropriate precautions.

GHS Hazard and Precautionary Information

| Hazard Type | Code | Description |

| Pictogram | GHS07 (Exclamation Mark) | |

| Signal Word | Warning | |

| Hazard Statements | H315 | Causes skin irritation.[1] |

| H319 | Causes serious eye irritation.[1] | |

| H335 | May cause respiratory irritation.[1] | |

| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |

| P280 | Wear protective gloves/eye protection/face protection. | |

| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. | |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Source: Information derived from publicly available safety data.[1]

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[4] The recommended storage temperature is between 2-8°C.[3]

Conclusion

This compound is more than just a chemical compound; it is a foundational tool for innovation in drug development. Its well-defined physicochemical properties, established synthesis via Friedel-Crafts acylation, and critical role as a precursor to butyrophenone antipsychotics underscore its importance. For researchers and scientists, a thorough understanding of its chemistry, handling, and application is essential for leveraging its full potential in the creation of novel therapeutics.

References

- 1. This compound | C10H10BrClO | CID 78317 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemwhat.com [chemwhat.com]

- 3. This compound | 4559-96-0 [chemicalbook.com]

- 4. fishersci.fi [fishersci.fi]

- 5. scbt.com [scbt.com]

- 6. B24146.14 [thermofisher.com]

- 7. chembk.com [chembk.com]

- 8. benchchem.com [benchchem.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. maths.tcd.ie [maths.tcd.ie]

- 11. Synthesis of new haloperidol analogues and characterization of their interactions with alpha-adrenoceptors in rat parotid slices and human platelet membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. CA1129424A - Synthesis of haloperidol - Google Patents [patents.google.com]

- 13. Identification of A Butyrophenone Analog as a Potential Atypical Antipsychotic Agent: 4-[4-(4-Chlorophenyl)-1,4-diazepan-1-yl]-1-(4-fluorophenyl)butan-1-one - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 1-(4-bromophenyl)-4-chlorobutan-1-one: Synthesis, Characterization, and Application in Drug Development

Abstract

This technical guide provides a comprehensive overview of 1-(4-bromophenyl)-4-chlorobutan-1-one, a key chemical intermediate in the synthesis of various pharmaceutical compounds. The document details its chemical and physical properties, outlines a robust synthesis protocol via Friedel-Crafts acylation with an emphasis on the mechanistic rationale behind the procedural steps, and describes standard analytical techniques for its characterization. Furthermore, this guide explores the significant role of this compound as a precursor in the development of high-value therapeutics, particularly Selective Serotonin Reuptake Inhibitors (SSRIs). This paper is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering both theoretical insights and practical, field-proven methodologies.

Introduction: Strategic Importance in Medicinal Chemistry

1-(4-bromophenyl)-4-chlorobutan-1-one, also known by its synonym 4'-Bromo-4-chlorobutyrophenone, is a halogenated ketone that serves as a pivotal building block in organic synthesis.[1][2] Its bifunctional nature, possessing both a bromo-substituted aromatic ring and a chloroalkyl chain, allows for sequential and selective chemical transformations. This makes it a highly valuable precursor for constructing complex molecular architectures, particularly in the pharmaceutical industry.[2] The compound's structure is particularly amenable to the synthesis of piperidine-containing molecules, a common scaffold in centrally acting pharmaceuticals. This guide will elucidate the synthesis, characterization, and critical applications of this versatile intermediate, with a focus on its role in the development of Selective Serotonin Reuptake Inhibitors (SSRIs).

Physicochemical Properties

A thorough understanding of the physicochemical properties of 1-(4-bromophenyl)-4-chlorobutan-1-one is essential for its safe handling, synthesis, and purification.

| Property | Value | Reference(s) |

| IUPAC Name | 1-(4-bromophenyl)-4-chlorobutan-1-one | [1] |

| Synonyms | This compound, p-Bromo-γ-chlorobutyrophenone | [3] |

| CAS Number | 4559-96-0 | [1] |

| Molecular Formula | C₁₀H₁₀BrClO | [1] |

| Molecular Weight | 261.54 g/mol | [1] |

| Appearance | White to cream or yellow crystalline powder/solid | [4] |

| Melting Point | 35.5-38 °C | [3] |

| SMILES | ClCCCC(=O)C1=CC=C(Br)C=C1 | [1] |

| InChI Key | WJKPUMBLABGUCQ-UHFFFAOYSA-N | [1] |

Synthesis of 1-(4-bromophenyl)-4-chlorobutan-1-one via Friedel-Crafts Acylation

The primary and most efficient method for synthesizing 1-(4-bromophenyl)-4-chlorobutan-1-one is the Friedel-Crafts acylation of bromobenzene with 4-chlorobutyryl chloride. This electrophilic aromatic substitution reaction is a cornerstone of synthetic organic chemistry for forming carbon-carbon bonds with aromatic rings.

Mechanistic Rationale

The Friedel-Crafts acylation proceeds through a well-established mechanism. The key steps are:

-

Formation of the Acylium Ion: The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), coordinates to the chlorine atom of the acyl chloride (4-chlorobutyryl chloride). This polarization weakens the C-Cl bond, leading to its cleavage and the formation of a resonance-stabilized acylium ion. This highly electrophilic species is the active agent in the reaction.

-

Electrophilic Attack: The electron-rich π-system of the bromobenzene ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This results in the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

-

Deprotonation and Aromaticity Restoration: A weak base, typically the AlCl₄⁻ complex formed in the first step, abstracts a proton from the carbon atom bearing the new acyl group. This regenerates the aromatic ring and releases the AlCl₃ catalyst and HCl as a byproduct.

The bromine atom on the benzene ring is an ortho-, para-directing deactivator. Due to steric hindrance from the bromine atom and the incoming acyl group, the para-substituted product, 1-(4-bromophenyl)-4-chlorobutan-1-one, is the major isomer formed.

Experimental Protocol

This protocol is a synthesized methodology based on established Friedel-Crafts acylation procedures.[5][6][7]

Materials:

-

Anhydrous aluminum chloride (AlCl₃)

-

Bromobenzene

-

4-chlorobutyryl chloride

-

Anhydrous dichloromethane (DCM)

-

Hydrochloric acid (concentrated and dilute)

-

Sodium bicarbonate (saturated solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ice

Equipment:

-

Three-necked round-bottom flask

-

Dropping funnel

-

Reflux condenser with a gas outlet to a trap (e.g., a bubbler with mineral oil or a scrubber with NaOH solution to neutralize evolved HCl gas)

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Equipment for recrystallization or column chromatography

Procedure:

-

Reaction Setup: In a flame-dried three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser connected to a gas trap, add anhydrous aluminum chloride (1.1 equivalents) to anhydrous dichloromethane. Cool the stirred suspension to 0-5 °C in an ice bath.

-

Addition of Acyl Chloride: Add a solution of 4-chlorobutyryl chloride (1.0 equivalent) in anhydrous dichloromethane to the dropping funnel and add it dropwise to the stirred AlCl₃ suspension over 30 minutes, ensuring the internal temperature remains below 10 °C.

-

Addition of Bromobenzene: After the complete addition of the acyl chloride, add bromobenzene (1.0 equivalent) dropwise to the reaction mixture over 30 minutes, maintaining the low temperature.

-

Reaction Progression: Once the addition of bromobenzene is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring. This will quench the reaction and decompose the aluminum chloride complex.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with dichloromethane.

-

Washing: Combine the organic layers and wash sequentially with dilute hydrochloric acid, water, saturated sodium bicarbonate solution, and finally with brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Purification

The crude 1-(4-bromophenyl)-4-chlorobutan-1-one can be purified by either recrystallization or column chromatography.

-

Recrystallization: A suitable solvent system for recrystallization is a mixture of ethanol and water or hexanes and ethyl acetate. The crude solid is dissolved in a minimum amount of the hot solvent, and then allowed to cool slowly to form crystals, which are then collected by filtration.

-

Column Chromatography: For higher purity, the crude product can be purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

Analytical Characterization

The identity and purity of the synthesized 1-(4-bromophenyl)-4-chlorobutan-1-one must be confirmed using standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 4-bromophenyl group, typically as two doublets in the range of δ 7.6-7.9 ppm. The aliphatic protons of the chlorobutanoyl chain will appear as triplets or multiplets in the upfield region (δ 2.0-3.8 ppm).

-

¹³C NMR: The carbon NMR spectrum will show a signal for the carbonyl carbon around δ 195-200 ppm. The aromatic carbons will appear in the δ 128-138 ppm region, and the aliphatic carbons will be observed in the upfield region (δ 25-45 ppm).

Infrared (IR) Spectroscopy

The IR spectrum will exhibit a strong absorption band characteristic of the carbonyl (C=O) stretching vibration of the ketone at approximately 1680-1700 cm⁻¹. Other significant peaks will include C-H stretching vibrations of the aromatic and aliphatic groups, and C-Br and C-Cl stretching vibrations at lower frequencies.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum will show the molecular ion peak (M⁺) and characteristic isotopic patterns for the presence of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in approximately a 3:1 ratio).

Application in Drug Development: A Precursor to SSRIs

1-(4-bromophenyl)-4-chlorobutan-1-one is a crucial intermediate in the synthesis of several Selective Serotonin Reuptake Inhibitors (SSRIs), a class of drugs widely used to treat depression and anxiety disorders. Its structure provides a versatile scaffold for the synthesis of complex piperidine derivatives, which are central to the pharmacophore of many SSRIs.

Synthetic Pathway to Femoxetine and Paroxetine Analogues

While multiple synthetic routes to SSRIs like femoxetine and paroxetine exist, pathways utilizing precursors derived from 1-(4-bromophenyl)-4-chlorobutan-1-one have been explored.[8] A general synthetic strategy involves the following key transformations:

-

Cyclization to form a Piperidine Ring: The chloroalkyl chain of 1-(4-bromophenyl)-4-chlorobutan-1-one can be utilized in a cyclization reaction with a primary amine to form a piperidone intermediate.

-

Reduction of the Ketone: The ketone functionality can be reduced to a secondary alcohol.

-

Further Functionalization: The bromo-substituted phenyl ring and the piperidine nitrogen can be further functionalized to introduce the required pharmacophoric elements of the target SSRI. For instance, the bromine atom can be replaced via cross-coupling reactions to introduce different aryl groups.

The following diagram illustrates a conceptual workflow for the utilization of 1-(4-bromophenyl)-4-chlorobutan-1-one in the synthesis of SSRI precursors.

Caption: Conceptual workflow for SSRI precursor synthesis.

This strategic approach highlights the importance of 1-(4-bromophenyl)-4-chlorobutan-1-one as a versatile starting material in medicinal chemistry, enabling the efficient construction of complex and biologically active molecules.

Safety and Handling

1-(4-bromophenyl)-4-chlorobutan-1-one is an irritant and should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. It is important to avoid inhalation of dust or vapors, and contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

1-(4-bromophenyl)-4-chlorobutan-1-one is a chemical intermediate of significant value in the field of drug development and organic synthesis. Its synthesis via Friedel-Crafts acylation is a robust and well-understood process, yielding a versatile building block for the construction of complex molecules. The ability to selectively functionalize different parts of the molecule makes it an ideal precursor for high-value pharmaceutical compounds, including important antidepressants. This guide has provided a comprehensive overview of its synthesis, characterization, and applications, underscoring its importance for researchers and scientists in the pharmaceutical industry.

References

- 1. 1-(4-BROMOPHENYL)-4-CHLOROBUTAN-1-ONE | CAS 4559-96-0 [matrix-fine-chemicals.com]

- 2. This compound | C10H10BrClO | CID 78317 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemwhat.com [chemwhat.com]

- 4. B24146.22 [thermofisher.com]

- 5. maths.tcd.ie [maths.tcd.ie]

- 6. chemie-biologie.uni-siegen.de [chemie-biologie.uni-siegen.de]

- 7. websites.umich.edu [websites.umich.edu]

- 8. Rapid Construction of (-)-Paroxetine and (-)-Femoxetine via N-Heterocyclic Carbene Catalyzed Homoenolate Addition to Nitroalkenes - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of 4'-Bromo-4-chlorobutyrophenone

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Bromo-4-chlorobutyrophenone, with the CAS Number 31642-65-8, is a halogenated aromatic ketone that serves as a key intermediate in the synthesis of various pharmaceutical compounds. Its bifunctional nature, possessing both a reactive ketone and a halogenated alkyl chain, makes it a versatile building block in medicinal chemistry and organic synthesis. A thorough understanding of its physical properties, particularly its melting point and solubility, is paramount for its effective handling, reaction optimization, and purification. This guide provides a detailed examination of these critical parameters, supplemented with field-proven experimental protocols for their determination.

Core Physical Properties

The physical characteristics of this compound dictate its behavior in various experimental settings. The melting point is a crucial indicator of purity, while its solubility profile governs the choice of solvents for reactions, extractions, and purifications.

Melting Point

The melting point of this compound is consistently reported in the range of 31°C to 38°C . Specific ranges cited by various suppliers include 35-38°C and 35.5-38°C. This relatively low melting point indicates that the compound may exist as a solid or a waxy low-melting solid at or slightly above standard room temperature. The sharpness of the melting point range is a critical indicator of purity; a broad melting range typically suggests the presence of impurities.

Solubility Profile

A comprehensive understanding of a compound's solubility is essential for designing synthetic routes and purification strategies.

Water Solubility: this compound is consistently reported to be insoluble in water . This is expected, given its predominantly nonpolar structure, which includes an aromatic ring and a halogenated alkyl chain.

Based on its structure, this compound is predicted to be:

-

Soluble in moderately polar to nonpolar organic solvents such as:

-

Dichloromethane (DCM)

-

Chloroform

-

Acetone

-

Ethyl acetate

-

Toluene

-

-

Sparingly soluble to soluble in polar protic solvents like:

-

Ethanol

-

Methanol

-

The presence of the polar carbonyl group allows for dipole-dipole interactions with polar solvents, while the large nonpolar regions favor dissolution in nonpolar solvents. Experimental verification of solubility in these solvents is highly recommended for specific applications.

Data Summary

| Physical Property | Value | Source(s) |

| Melting Point | 31-38 °C | N/A |

| 35-38 °C | N/A | |

| 35.5-38 °C | N/A | |

| Water Solubility | Insoluble | N/A |

| Predicted Organic Solvent Solubility | ||

| Dichloromethane | Soluble | Inferred |

| Chloroform | Soluble | Inferred |

| Acetone | Soluble | Inferred |

| Ethyl Acetate | Soluble | Inferred |

| Toluene | Soluble | Inferred |

| Ethanol | Sparingly Soluble to Soluble | Inferred |

| Methanol | Sparingly Soluble to Soluble | Inferred |

Experimental Protocols for Physical Property Determination

The following protocols describe standard laboratory procedures for determining the melting point and qualitative solubility of an organic compound like this compound.

Determination of Melting Point

This protocol outlines the use of a standard melting point apparatus. The causality behind a slow heating rate near the expected melting point is to allow for thermal equilibrium to be established between the sample, the heating block, and the thermometer, ensuring an accurate reading.

Methodology:

-

Sample Preparation: Place a small amount of dry this compound powder on a clean, dry watch glass.

-

Capillary Tube Loading: Gently tap the open end of a capillary tube into the powder to collect a small amount of the sample. Invert the tube and tap the sealed end on a hard surface to pack the sample into the bottom. The packed sample height should be 2-3 mm.

-

Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.

-

Initial Rapid Heating: Set the apparatus to heat rapidly to a temperature approximately 10-15°C below the expected melting point (around 20°C).

-

Slow Heating and Observation: Decrease the heating rate to 1-2°C per minute.

-

Record Melting Range: Observe the sample closely through the magnifying lens. Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the last solid crystal melts (the end of the melting range).

-

Cooling and Re-testing: Allow the apparatus to cool completely. For accuracy, repeat the determination with a fresh sample in a new capillary tube at least twice. Consistent results validate the obtained melting point range.

Caption: Experimental workflow for melting point determination.

Qualitative Determination of Solubility

This protocol provides a systematic approach to assess the solubility of a compound in various solvents. The choice of a small, fixed amount of solute and solvent allows for a consistent comparison across different solvents.

Methodology:

-

Solvent Selection: Prepare a set of clean, dry test tubes, each containing 1 mL of a different solvent to be tested (e.g., water, ethanol, methanol, acetone, dichloromethane, toluene, ethyl acetate).

-

Sample Addition: To each test tube, add a small, accurately weighed amount of this compound (e.g., 10 mg).

-

Initial Observation: Observe if the compound dissolves immediately at room temperature.

-

Agitation: If the compound does not dissolve, vortex or shake the test tube vigorously for 1-2 minutes. Observe for any dissolution.

-

Gentle Heating: If the compound remains insoluble, gently warm the test tube in a water bath. Be cautious with flammable organic solvents. Observe if heating promotes dissolution.

-

Cooling: If the compound dissolves upon heating, allow the solution to cool to room temperature. Observe if the compound precipitates out of the solution. This indicates that the solubility is temperature-dependent.

-

Classification: Classify the solubility in each solvent as "soluble," "sparingly soluble," or "insoluble" based on the observations.

Caption: Experimental workflow for qualitative solubility determination.

Spectroscopic Characterization of 4'-Bromo-4-chlorobutyrophenone: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for 4'-Bromo-4-chlorobutyrophenone (CAS No: 4559-96-0), a key intermediate in pharmaceutical synthesis.[1] This document is intended for researchers, scientists, and drug development professionals, offering an in-depth examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. By leveraging established spectroscopic principles and comparative analysis with structurally similar compounds, this guide offers a robust interpretation of the spectral features of the title compound, ensuring a high degree of scientific integrity and practical utility.

Introduction

This compound, with the IUPAC name 1-(4-bromophenyl)-4-chlorobutan-1-one, is a halogenated ketone of significant interest in organic synthesis.[2] Its bifunctional nature, possessing both a brominated aromatic ring and a chlorinated alkyl chain, makes it a versatile precursor for the synthesis of a wide range of heterocyclic compounds and pharmaceutical agents. A thorough understanding of its spectroscopic properties is paramount for reaction monitoring, quality control, and structural elucidation of its derivatives. This guide provides a detailed analysis of its ¹H NMR, ¹³C NMR, IR, and MS spectra, explaining the causal relationships between the molecular structure and the observed spectral data.

Molecular Structure and Key Spectroscopic Features

The molecular structure of this compound is presented below. The key structural features that dictate its spectroscopic behavior are the para-substituted bromophenyl group, the carbonyl group, and the chlorobutyl chain.

Figure 1: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The following sections detail the predicted ¹H and ¹³C NMR spectra of this compound, based on the analysis of structurally related compounds such as 4'-chlorobutyrophenone and 4'-bromobutyrophenone.[3][4]

¹H NMR Spectroscopy

Experimental Protocol (Predicted): A sample of this compound would be dissolved in deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. The spectrum would be recorded on a 400 MHz spectrometer.

Data Interpretation:

The ¹H NMR spectrum is expected to show signals in both the aromatic and aliphatic regions, corresponding to the protons of the bromophenyl ring and the chlorobutyl chain, respectively.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.85 | Doublet | 2H | H-2', H-6' |

| ~7.65 | Doublet | 2H | H-3', H-5' |

| ~3.65 | Triplet | 2H | -CH₂-Cl |

| ~3.20 | Triplet | 2H | -CO-CH₂- |

| ~2.20 | Quintet | 2H | -CH₂-CH₂-CH₂- |

Causality Behind Assignments:

-

Aromatic Protons (H-2', H-6', H-3', H-5'): The aromatic region is expected to exhibit a characteristic AA'BB' system for the para-substituted ring. The protons ortho to the electron-withdrawing carbonyl group (H-2', H-6') are deshielded and will appear at a lower field (~7.85 ppm) compared to the protons ortho to the bromine atom (H-3', H-5') (~7.65 ppm). Both signals will appear as doublets due to coupling with their adjacent protons.[5]

-

Methylene Protons adjacent to Chlorine (-CH₂-Cl): The protons on the carbon attached to the electronegative chlorine atom are significantly deshielded and are predicted to resonate as a triplet at approximately 3.65 ppm. The triplet multiplicity arises from coupling with the adjacent methylene group.

-

Methylene Protons adjacent to Carbonyl (-CO-CH₂-): The protons on the carbon alpha to the carbonyl group are also deshielded and are expected to appear as a triplet around 3.20 ppm, coupled with the neighboring methylene protons.

-

Methylene Protons (-CH₂-CH₂-CH₂-): The central methylene group of the butyl chain is expected to resonate as a quintet (or a multiplet) around 2.20 ppm due to coupling with the two adjacent methylene groups.

¹³C NMR Spectroscopy

Experimental Protocol (Predicted): The ¹³C NMR spectrum would be acquired using the same sample prepared for ¹H NMR analysis, on a 100 MHz spectrometer with proton decoupling.

Data Interpretation:

The ¹³C NMR spectrum will provide information on the number of unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~198.0 | C=O |

| ~135.5 | C-1' |

| ~132.0 | C-3', C-5' |

| ~129.5 | C-2', C-6' |

| ~128.5 | C-4' |

| ~44.5 | -CH₂-Cl |

| ~37.5 | -CO-CH₂- |

| ~28.0 | -CH₂-CH₂-CH₂- |

Causality Behind Assignments:

-

Carbonyl Carbon (C=O): The carbonyl carbon is the most deshielded carbon and is expected to appear at the lowest field, around 198.0 ppm.[1]

-

Aromatic Carbons: The aromatic carbons will resonate in the range of 128-136 ppm. The carbon attached to the bromine (C-4') will be influenced by the halogen's electronegativity and its resonance effect. The ipso-carbon (C-1') attached to the carbonyl group will also have a distinct chemical shift. The signals for C-2'/C-6' and C-3'/C-5' will be equivalent due to the molecule's symmetry.

-

Aliphatic Carbons: The chemical shifts of the aliphatic carbons are influenced by the proximity of electronegative atoms. The carbon attached to chlorine (-CH₂-Cl) will be the most deshielded among the aliphatic carbons (~44.5 ppm), followed by the carbon alpha to the carbonyl group (-CO-CH₂-) at ~37.5 ppm. The central methylene carbon (-CH₂-CH₂-CH₂-) is the most shielded and will appear at the highest field (~28.0 ppm).

Infrared (IR) Spectroscopy

Experimental Protocol (Predicted): The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the neat compound would be placed on a diamond attenuated total reflectance (ATR) crystal.

Data Interpretation:

The IR spectrum provides information about the functional groups present in the molecule.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3080 | Medium | Aromatic C-H stretch |

| ~2950 | Medium | Aliphatic C-H stretch |

| ~1685 | Strong | C=O stretch (aryl ketone) |

| ~1585 | Medium-Strong | Aromatic C=C stretch |

| ~1070 | Strong | C-Br stretch |

| ~750 | Strong | C-Cl stretch |

Causality Behind Assignments:

-

C=O Stretch: A strong absorption band around 1685 cm⁻¹ is characteristic of the carbonyl stretching vibration of an aryl ketone. Conjugation with the aromatic ring lowers the frequency compared to a saturated ketone.[6]

-

C-H Stretches: Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹, while aliphatic C-H stretches appear just below 3000 cm⁻¹.

-

Aromatic C=C Stretch: The presence of the benzene ring will give rise to characteristic C=C stretching absorptions in the 1600-1450 cm⁻¹ region.

-

C-Halogen Stretches: The C-Br and C-Cl stretching vibrations are expected in the fingerprint region, typically around 1070 cm⁻¹ and 750 cm⁻¹, respectively.

Mass Spectrometry (MS)

Experimental Protocol (Predicted): The mass spectrum would be acquired using a gas chromatograph coupled to a mass spectrometer (GC-MS) with electron ionization (EI) at 70 eV.

Data Interpretation:

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in structural confirmation.

Figure 2: Predicted Fragmentation Pathway of this compound.

Table 4: Predicted Major Fragment Ions in the Mass Spectrum of this compound

| m/z | Relative Abundance | Assignment |

| 260/262/264 | Moderate | Molecular ion [M]⁺• (presence of Br and Cl) |

| 183/185 | High | [C₇H₄BrO]⁺ (Bromobenzoyl cation) |

| 155/157 | Moderate | [C₆H₄Br]⁺ (Bromophenyl cation) |

| 75 | Low | [CH₂CH₂Cl]⁺ |

Causality Behind Fragmentation:

-

Molecular Ion: The molecular ion peak will exhibit a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in ~3:1 ratio), resulting in peaks at m/z 260, 262, and 264.[7]

-

α-Cleavage: The most prominent fragmentation pathway for butyrophenones is the α-cleavage of the bond between the carbonyl group and the alkyl chain. This results in the formation of a stable bromobenzoyl cation at m/z 183 and 185, which is often the base peak.[3]

-

Loss of CO: The bromobenzoyl cation can further lose a molecule of carbon monoxide (CO) to form the bromophenyl cation at m/z 155 and 157.

-

Other Fragments: Cleavage of the C-Cl bond can lead to a fragment at m/z 225/227. The chloropropyl radical can also be observed as a cation at m/z 75.

Conclusion

This technical guide has provided a detailed, in-depth analysis of the expected spectroscopic data for this compound. Through a systematic interpretation of predicted ¹H NMR, ¹³C NMR, IR, and MS spectra, supported by data from analogous compounds and fundamental spectroscopic principles, a comprehensive structural characterization has been established. This guide serves as a valuable resource for scientists and researchers, facilitating the confident identification and utilization of this important synthetic intermediate.

References

- 1. rsc.org [rsc.org]

- 2. This compound | C10H10BrClO | CID 78317 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4'-CHLOROBUTYROPHENONE(4981-63-9) 1H NMR [m.chemicalbook.com]

- 4. 4'-bromobutyrophenone [webbook.nist.gov]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 4'-Chlorobutyrophenone | C10H11ClO | CID 70321 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Cornerstone of Butyrophenone Antipsychotics: A Technical Guide to 4'-Bromo-4-chlorobutyrophenone

An In-depth Exploration for the Synthetic Chemist and Drug Development Professional

Introduction: The Unseen Architect in Neuroleptic Drug Synthesis

In the landscape of pharmaceutical sciences, the significance of an intermediate compound is often measured by the therapeutic impact of the final active pharmaceutical ingredient (API). 4'-Bromo-4-chlorobutyrophenone, a seemingly unassuming haloketone, holds a distinguished position as a pivotal precursor in the synthesis of a class of potent antipsychotic drugs, most notably the butyrophenone family. Its bifunctional nature, possessing both an activated aromatic ring and a reactive alkyl halide chain, makes it a versatile scaffold for the construction of complex molecular architectures targeting the central nervous system. This technical guide provides a comprehensive overview of this compound, from its synthesis and characterization to its critical application in the development of neuroleptic agents.

Physicochemical Properties and Characterization

A thorough understanding of the physical and chemical properties of this compound is fundamental to its effective handling, synthesis, and purification.

| Property | Value | Source(s) |

| CAS Number | 4559-96-0 | [1][2][3][4][5][6][7][8] |

| Molecular Formula | C₁₀H₁₀BrClO | [1][2][3][4][5][6][7][8] |

| Molecular Weight | 261.54 g/mol | [1][2] |

| IUPAC Name | 1-(4-bromophenyl)-4-chlorobutan-1-one | [1][2][3][4][8] |

| Appearance | White to cream or pale grey crystals or powder | [3] |

| Melting Point | 35.5-38 °C | [6] |

| Solubility | Insoluble in water | [6] |

| Assay (GC) | ≥94.0% | [3] |

Spectroscopic Profile

The structural integrity of synthesized this compound is confirmed through a combination of spectroscopic techniques.

-

¹H NMR Spectroscopy: The proton NMR spectrum provides characteristic signals corresponding to the aromatic and aliphatic protons. The aromatic protons on the disubstituted benzene ring typically appear as two doublets in the downfield region. The aliphatic protons of the butyrophenone chain exhibit distinct multiplets corresponding to the protons adjacent to the carbonyl group, the central methylene protons, and the protons adjacent to the chlorine atom.

-

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum complements the ¹H NMR data, showing distinct peaks for the carbonyl carbon, the aromatic carbons (with the carbon attached to bromine being significantly shifted), and the three aliphatic carbons.

-

Infrared (IR) Spectroscopy: The IR spectrum is characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically around 1680-1700 cm⁻¹. Other significant peaks include those for C-H stretching and bending, and C-Br and C-Cl stretching vibrations in the fingerprint region.[3]

-

Mass Spectrometry (MS): Mass spectral analysis reveals the molecular ion peak and characteristic fragmentation patterns, including the isotopic pattern for bromine and chlorine, confirming the molecular weight and elemental composition.[1] The top three m/z peaks are often observed at 183, 185, and 155.[1]

Synthesis of this compound: A Mechanistic Approach

The most prevalent and industrially viable method for the synthesis of this compound is the Friedel-Crafts acylation of bromobenzene with 4-chlorobutyryl chloride.[9] This electrophilic aromatic substitution reaction is typically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃).[9]

The Causality Behind the Friedel-Crafts Acylation

The success of the Friedel-Crafts acylation hinges on the generation of a highly reactive electrophile, the acylium ion. The Lewis acid catalyst plays a crucial role in this process by coordinating with the chlorine atom of the acyl chloride, which polarizes the C-Cl bond and facilitates its cleavage to form the resonance-stabilized acylium ion.[10][11][12][13] The bromobenzene, being an activated aromatic ring (though weakly deactivated by the bromine), acts as the nucleophile, attacking the acylium ion to form a sigma complex (arenium ion).[14] Subsequent deprotonation of the sigma complex by the tetrachloroaluminate ion (AlCl₄⁻) regenerates the aromaticity of the ring and releases the Lewis acid catalyst and hydrochloric acid as a byproduct.[10][14]

Caption: Mechanism of Friedel-Crafts Acylation.

Experimental Protocol: Synthesis of this compound

The following is a representative experimental protocol synthesized from established methodologies for Friedel-Crafts acylation reactions.[12][15]

Materials:

-

Bromobenzene

-

4-Chlorobutyryl chloride[16]

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Anhydrous Dichloromethane (DCM)

-

Crushed Ice

-

Concentrated Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride (1.1-1.3 equivalents) in anhydrous dichloromethane. Cool the suspension to 0-5°C using an ice bath.

-

Reagent Addition: Dissolve 4-chlorobutyryl chloride (1.0 equivalent) in a minimal amount of anhydrous DCM and add it to the dropping funnel. Add the 4-chlorobutyryl chloride solution dropwise to the stirred AlCl₃ suspension over 15-30 minutes, ensuring the internal temperature is maintained at 0-5°C. Following this, add bromobenzene (1.0 equivalent) dropwise over a similar period, maintaining the low temperature.

-

Reaction Monitoring: Stir the reaction mixture at 0-5°C and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-4 hours.

-

Work-up: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex. Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (caution: CO₂ evolution), and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.[4][13][17][18]

The Role of this compound in Haloperidol Synthesis

The primary pharmaceutical application of this compound is as a key intermediate in the synthesis of haloperidol and its analogues.[1][10][19] Haloperidol is a potent typical antipsychotic medication used in the treatment of schizophrenia and other psychotic disorders.[11]

The Alkylation Step: Forging the Final Molecule

The synthesis of haloperidol involves the N-alkylation of 4-(4-chlorophenyl)-4-hydroxypiperidine with this compound.[2][7][20][21][22] This nucleophilic substitution reaction, where the secondary amine of the piperidine derivative acts as the nucleophile and the alkyl chloride of the butyrophenone is the electrophile, forms the final carbon-nitrogen bond of the haloperidol molecule.

Caption: Synthesis of Haloperidol Analogues.

Experimental Protocol: Synthesis of a Haloperidol Analogue

The following is a generalized protocol for the alkylation step.

Materials:

-

This compound

-

Sodium Carbonate (Na₂CO₃) or another suitable base

-

Potassium Iodide (KI) (catalyst)

-

Acetonitrile (MeCN) or another suitable solvent

Procedure:

-

Reaction Setup: To a solution of 4-(4-chlorophenyl)-4-hydroxypiperidine (1.0 equivalent) in acetonitrile, add sodium carbonate (e.g., 2.0 equivalents) and a catalytic amount of potassium iodide.

-

Reagent Addition: Add a solution of this compound (1.0 equivalent) in acetonitrile to the reaction mixture.

-

Reaction Conditions: Heat the reaction mixture to reflux and monitor its progress by TLC.

-

Work-up and Purification: Upon completion, cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure. The residue can then be purified by column chromatography or recrystallization to yield the final product.

Safety and Handling

This compound is an irritant and should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[1] All manipulations should be performed in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This compound stands as a testament to the enabling power of pharmaceutical intermediates. Its synthesis, primarily through the robust and well-understood Friedel-Crafts acylation, provides a reliable route to a key building block for a class of life-changing medications. For the researcher and drug development professional, a deep understanding of its chemistry, from reaction mechanisms to purification techniques, is not merely academic but a crucial component in the ongoing quest for novel and improved therapeutics for mental health.

References

- 1. Synthesis of new haloperidol analogues and characterization of their interactions with alpha-adrenoceptors in rat parotid slices and human platelet membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. How To [chem.rochester.edu]

- 5. research.ed.ac.uk [research.ed.ac.uk]

- 6. Friedel-Crafts acylation with amides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. This compound, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 9. benchchem.com [benchchem.com]

- 10. Identification of A Butyrophenone Analog as a Potential Atypical Antipsychotic Agent: 4-[4-(4-Chlorophenyl)-1,4-diazepan-1-yl]-1-(4-fluorophenyl)butan-1-one - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Haloperidol | C21H23ClFNO2 | CID 3559 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. scs.illinois.edu [scs.illinois.edu]

- 14. maths.tcd.ie [maths.tcd.ie]

- 15. researchgate.net [researchgate.net]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. ijddr.in [ijddr.in]

- 19. CA1129424A - Synthesis of haloperidol - Google Patents [patents.google.com]

- 20. Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. squ.elsevierpure.com [squ.elsevierpure.com]

- 22. Human Metabolome Database: Showing metabocard for 4-(4-chlorophenyl)-4-hydroxypiperidine (HMDB0060902) [hmdb.ca]

The Butyrophenone Saga: A Technical Guide to a Serendipitous Revolution in Psychopharmacology

Abstract

The butyrophenones, a cornerstone class of antipsychotic agents, emerged not from a targeted search for mental health therapeutics, but as a serendipitous offshoot of analgesic research. This in-depth technical guide chronicles the discovery and history of butyrophenone synthesis, offering a detailed exploration for researchers, scientists, and drug development professionals. We will dissect the core synthetic methodologies, primarily the venerable Friedel-Crafts acylation, and explore alternative routes that have contributed to the chemical understanding of this pharmacologically crucial scaffold. This guide emphasizes the causality behind experimental choices, provides detailed protocols for key synthetic procedures, and presents a comparative analysis of various synthetic strategies. Through a blend of historical narrative and technical rigor, we aim to provide a comprehensive resource that is both educational and practically valuable for the modern medicinal chemist.

A Fortuitous Turn: The Genesis of Butyrophenones

The narrative of the butyrophenones is inextricably linked with the pioneering work of Dr. Paul Janssen and his team at Janssen Pharmaceutica in the 1950s. Their primary focus was the development of potent synthetic analgesics, building upon the structure of pethidine (meperidine). This line of inquiry led to the synthesis of highly effective opioids. In a pivotal and ultimately transformative decision, Janssen's chemists opted to replace the propiophenone moiety in their lead compounds with a butyrophenone group.[1] This seemingly subtle modification of the carbon chain length precipitated a dramatic shift in the pharmacological profile of the resulting molecules.

One of the newly synthesized compounds, designated R-1625, exhibited a behavioral profile in animal models that was profoundly different from its analgesic precursors. Instead of sedation and pain relief, R-1625 induced a state of "neurolepsis," characterized by psychomotor slowing, emotional quietude, and a lack of initiative, without loss of consciousness. This compound, synthesized on February 11, 1958, was later named haloperidol.[1] Its discovery marked a watershed moment in psychiatry, providing a powerful new tool for the management of psychosis and heralding the era of the "typical" antipsychotics. The introduction of haloperidol and its congeners contributed significantly to the de-institutionalization movement, allowing many patients with schizophrenia to live more integrated lives within their communities.

The Chemical Core: Synthesizing the Butyrophenone Scaffold

The fundamental butyrophenone structure is 1-phenylbutan-1-one. Its synthesis is a classic example of electrophilic aromatic substitution, with the Friedel-Crafts acylation being the most historically significant and widely employed method.

The Workhorse: Friedel-Crafts Acylation

Developed by Charles Friedel and James Crafts in 1877, this reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst. For the synthesis of the parent butyrophenone, this translates to the reaction of benzene with butyryl chloride, catalyzed by a Lewis acid such as aluminum chloride (AlCl₃).

The enduring utility of the Friedel-Crafts acylation lies in its straightforward and predictable mechanism. The Lewis acid catalyst is crucial for activating the acylating agent, rendering it sufficiently electrophilic to be attacked by the electron-rich aromatic ring.

The mechanism proceeds through the following key steps:

-

Formation of the Acylium Ion: The Lewis acid (e.g., AlCl₃) coordinates to the chlorine atom of butyryl chloride, polarizing the C-Cl bond and facilitating its cleavage. This generates a highly reactive and resonance-stabilized acylium ion.

-

Electrophilic Attack: The acylium ion is then attacked by the π-electron system of the benzene ring, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

-

Deprotonation and Regeneration of Aromaticity: A weak base, typically the [AlCl₄]⁻ complex, abstracts a proton from the carbon atom bearing the newly attached acyl group. This restores the aromaticity of the ring and regenerates the Lewis acid catalyst.

The following protocol provides a detailed, step-by-step methodology for the synthesis of the core butyrophenone structure via Friedel-Crafts acylation.

Materials:

-

Anhydrous benzene

-

Butyryl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM) as solvent

-

Concentrated hydrochloric acid (HCl)

-

5% sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

-

In a clean, dry 250 mL round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add anhydrous dichloromethane (100 mL) and anhydrous aluminum chloride (15.0 g, 0.112 mol).

-

Cool the mixture to 0-5 °C in an ice bath with continuous stirring.

-

Slowly add anhydrous benzene (10.0 g, 0.128 mol) to the stirred suspension.

-

From the dropping funnel, add butyryl chloride (12.0 g, 0.113 mol) dropwise to the reaction mixture over a period of 30 minutes, maintaining the temperature below 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux for 2 hours.

-

Cool the reaction mixture back to room temperature and then carefully pour it into a beaker containing 100 g of crushed ice and 20 mL of concentrated hydrochloric acid.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with 50 mL of 5% sodium bicarbonate solution and 50 mL of water.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation to yield pure 1-phenylbutan-1-one.

Alternative Synthetic Pathways: Expanding the Chemist's Toolkit

While Friedel-Crafts acylation remains the predominant method for butyrophenone synthesis, several alternative routes have been developed, each with its own advantages and limitations. These methods offer valuable alternatives, particularly when dealing with substituted aromatic starting materials or when milder reaction conditions are required.

The Houben-Hoesch Reaction: A Milder Approach for Activated Arenes

The Houben-Hoesch reaction provides a method for the synthesis of aryl ketones from electron-rich aromatic compounds (such as phenols and their ethers) and nitriles, in the presence of a Lewis acid and HCl.[2][3] This reaction is particularly useful for substrates that are sensitive to the harsh conditions of the traditional Friedel-Crafts acylation.

The reaction proceeds via the formation of a ketimine intermediate, which is subsequently hydrolyzed to the corresponding ketone. The choice of a milder Lewis acid, such as zinc chloride (ZnCl₂), often prevents the side reactions commonly observed with aluminum chloride.

Grignard Reagents: Building Blocks for Carbon-Carbon Bonds

Grignard reagents offer a versatile approach to the synthesis of butyrophenones. One common strategy involves the reaction of a phenylmagnesium halide with butyronitrile. The initial addition of the Grignard reagent to the nitrile forms an imine salt, which upon acidic hydrolysis, yields the desired butyrophenone.

Alternatively, the reaction of a Grignard reagent with a suitable carboxylic acid derivative, such as an ester or an acid chloride, can also be employed, although careful control of the reaction conditions is necessary to prevent the double addition of the Grignard reagent.

Oxidation of Secondary Alcohols: A Functional Group Transformation

If the corresponding secondary alcohol, 1-phenyl-1-butanol, is readily available, its oxidation provides a direct route to butyrophenone. A variety of oxidizing agents can be employed for this transformation, ranging from chromium-based reagents (e.g., pyridinium chlorochromate, PCC) to milder, more environmentally benign methods employing reagents such as Swern or Dess-Martin periodinane. The choice of oxidant depends on the scale of the reaction and the presence of other sensitive functional groups in the molecule.

Comparative Analysis of Synthetic Routes

The choice of synthetic route for a particular butyrophenone derivative depends on several factors, including the nature of the starting materials, the desired scale of the reaction, and the required purity of the final product. The following table provides a comparative summary of the key synthetic methods discussed.

| Synthetic Method | Starting Materials | Key Reagents | Advantages | Limitations | Typical Yields |

| Friedel-Crafts Acylation | Benzene (or substituted benzene), Butyryl chloride/anhydride | Lewis Acid (e.g., AlCl₃) | Widely applicable, high yields, well-established | Harsh conditions, requires stoichiometric catalyst, potential for side reactions with activated rings | 70-90% |

| Houben-Hoesch Reaction | Electron-rich arene, Butyronitrile | Lewis Acid (e.g., ZnCl₂), HCl | Milder conditions, suitable for sensitive substrates | Limited to electron-rich arenes | 50-80% |

| Grignard Reaction | Phenylmagnesium halide, Butyronitrile or Butyric acid derivative | Versatile, good for specific substitutions | Requires anhydrous conditions, potential for side reactions | 60-85% | |

| Oxidation of 1-phenyl-1-butanol | 1-phenyl-1-butanol | Oxidizing agent (e.g., PCC, Swern) | High yields, clean reactions | Starting alcohol may not be readily available | 85-95% |

Visualizing the Chemistry: Diagrams and Workflows

To further elucidate the key chemical transformations discussed, the following diagrams, generated using Graphviz, illustrate the reaction mechanisms and a general workflow for butyrophenone synthesis.

Caption: Mechanism of the Friedel-Crafts Acylation for Butyrophenone Synthesis.

References

Methodological & Application

Application Notes and Protocols for Friedel-Crafts Acylation using 4-Chlorobutyryl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the Friedel-Crafts acylation of aromatic compounds using 4-chlorobutyryl chloride. This protocol is a cornerstone reaction in organic synthesis, enabling the formation of key intermediates such as 4-chloro-1-arylbutan-1-ones, which are valuable precursors in the development of pharmaceuticals and other complex molecules.[1] We will delve into the mechanistic underpinnings of this reaction, provide a detailed, field-tested experimental protocol, and discuss critical parameters for success, including strategies to mitigate common side reactions.

Introduction: The Significance of Friedel-Crafts Acylation

Developed by Charles Friedel and James Crafts in 1877, the Friedel-Crafts acylation is a fundamental method for the formation of carbon-carbon bonds by attaching an acyl group to an aromatic ring.[2] This electrophilic aromatic substitution reaction is pivotal in the synthesis of aromatic ketones, which serve as crucial intermediates in a wide array of applications, from pharmaceuticals to fine chemicals.[3][4]

The use of 4-chlorobutyryl chloride as the acylating agent is of particular interest as it introduces a versatile four-carbon chain with a terminal chloride onto the aromatic substrate. This bifunctional product can undergo subsequent chemical transformations, such as intramolecular cyclization to form tetralones or substitution of the chloride, making it a valuable building block in multi-step syntheses.[1]

Reaction Mechanism: A Step-by-Step Look

The Friedel-Crafts acylation proceeds through a well-established electrophilic aromatic substitution mechanism.[1][5] The key steps are outlined below:

-